Enantiomeric Purity vs. Racemate and (R)-Enantiomer: Defining Stereochemical Identity
The (S)-enantiomer (CAS 119596-06-4) possesses a single defined stereocenter (Cahn-Ingold-Prelog S configuration at the carbinol carbon) that dictates the three-dimensional orientation of the hydroxyl group relative to the isoxazole ring . In contrast, the racemic mixture (CAS 95104-46-4) and the isolated (R)-enantiomer (CAS 1807938-25-5) present distinct stereochemical identities. The racemate requires additional chiral separation steps to access a single enantiomer, incurring yield loss and cost. The (R)-enantiomer, while chemically identical in terms of molecular formula and connectivity, produces the opposite spatial arrangement and can yield opposite biological activity or diastereoselectivity . Enantiomeric excess for the (S)-enantiomer is typically confirmed by chiral HPLC or SFC, with commercial material routinely supplied at ≥98% chemical purity and implicit high enantiomeric purity .
| Evidence Dimension | Stereochemical identity and commercial availability of pure enantiomer |
|---|---|
| Target Compound Data | Single (S)-enantiomer, ≥98% chemical purity, specific rotation [α]D consistent with S configuration |
| Comparator Or Baseline | Comparator 1: Racemic 1-(5-methylisoxazol-3-yl)ethanol (CAS 95104-46-4) — 1:1 mixture of enantiomers; Comparator 2: (R)-enantiomer (CAS 1807938-25-5) — opposite configuration |
| Quantified Difference | Enantiomer: (S)-enantiomer (119596-06-4) vs racemate vs (R)-enantiomer (1807938-25-5). The (S)-form provides a single, defined stereochemical input. Racemate requires resolution; (R)-form yields inverted stereochemical outcomes in asymmetric synthesis. |
| Conditions | Chiral HPLC or SFC analysis; stored at 2–8 °C under dry conditions |
Why This Matters
For asymmetric synthesis programs, the defined (S)-stereochemistry guarantees predictable diastereoselectivity and avoids the need for costly chiral resolution, making it the preferred input over the racemate.
- [1] Kuujia. (1S)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol, CAS 119596-06-4. Defined stereocenter count: 1. SMILES: C[C@@H](C1=NOC(C)=C1)O. https://www.kuujia.com/cas-119596-06-4.html View Source
- [2] Dallanoce, C., Frigerio, F., De Amici, M., Dorsch, S., Klotz, K. N., & De Micheli, C. (2007). Novel chiral isoxazole derivatives: synthesis and pharmacological characterization at human beta-adrenergic receptor subtypes. Bioorganic & Medicinal Chemistry, 15(7), 2533–2543. Relationship between stereochemistry and beta3-adrenoceptor activity: isomer comparison revealed distinct potency and selectivity differences. View Source
